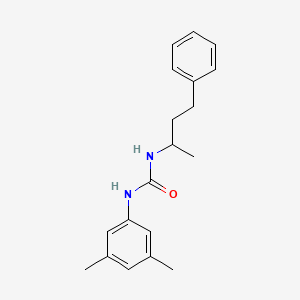![molecular formula C11H12ClNO4 B7461081 Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate, also known as MCAAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCAAP is a synthetic compound that can be obtained through a specific synthesis method.
作用机制
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate exerts its biological effects by inhibiting specific enzymes and proteins involved in various cellular processes. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that regulate gene expression. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, which are involved in the process of programmed cell death. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and colon cancer cells.
实验室实验的优点和局限性
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has several advantages and limitations for lab experiments. One of the significant advantages of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying various cellular processes. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate also has excellent anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases. However, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has several limitations, including its complex synthesis method, which requires expertise in organic chemistry. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has not been extensively studied for its potential side effects and toxicity, making it challenging to evaluate its safety for human use.
未来方向
There are several future directions for the study of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate. One of the significant future directions is to study the potential applications of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate in the treatment of various cancers and inflammatory diseases. Additionally, future studies could focus on evaluating the safety and toxicity of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate for human use. Furthermore, future studies could aim to develop more efficient and cost-effective synthesis methods for Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate, making it more accessible for scientific research. Finally, future studies could focus on identifying more specific targets for Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate, making it a more valuable tool for studying various cellular processes.
Conclusion:
In conclusion, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been extensively studied for its potential applications in cancer research, inflammatory diseases, and bacterial infections. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate exerts its biological effects by inhibiting specific enzymes and proteins involved in various cellular processes. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is a valuable tool for scientific research and has the potential to be developed into a therapeutic agent for various diseases.
合成方法
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate can be synthesized through a multi-step process that involves several chemical reactions. The synthesis method involves the reaction of 2-chloroacetyl chloride with 4-aminophenol to obtain 2-chloro-N-(4-hydroxyphenyl)acetamide. This intermediate product is then reacted with methyl chloroformate to obtain Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate. The synthesis method for Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is a complex process that requires expertise in organic chemistry.
科学研究应用
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is in the field of cancer research. Studies have shown that Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been studied for its potential applications in the treatment of bacterial infections.
属性
IUPAC Name |
methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-16-11(15)7-17-9-4-2-8(3-5-9)13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPAOBKGGZNWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)



![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)